N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
Description
N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound that features a variety of functional groups, including an isoxazole ring, an epoxy group, and a carboxamide group
Properties
Molecular Formula |
C21H21N3O6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(1R,7S)-N-(3,5-dimethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C21H21N3O6/c1-11-6-16(23-30-11)24-10-21-5-4-15(29-21)17(18(21)20(24)26)19(25)22-12-7-13(27-2)9-14(8-12)28-3/h4-9,15,17-18H,10H2,1-3H3,(H,22,25)/t15-,17?,18?,21-/m0/s1 |
InChI Key |
BMATZUODZZVNQW-NSUOALMASA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)NC5=CC(=CC(=C5)OC)OC |
Canonical SMILES |
CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC(=CC(=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 3,5-dimethoxyaniline, 5-methylisoxazole, and other reagents necessary for constructing the epoxyisoindole core. Common synthetic steps could include:
Formation of the Isoxazole Ring: This might involve a cyclization reaction using appropriate precursors under acidic or basic conditions.
Construction of the Epoxyisoindole Core: This could involve a series of cyclization and oxidation reactions.
Attachment of the Carboxamide Group: This might be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound might be susceptible to oxidation at the methoxy groups or the isoxazole ring.
Reduction: Reduction reactions could target the carbonyl groups or the isoxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMSO, or KMnO₄.
Reduction: Reagents like LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, possibly as a drug candidate for treating various diseases.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide would depend on its specific application. For example, if it has biological activity, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-isoindole-4-carboxamide: Similar structure but without the epoxy group.
N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-acetamide: Similar structure but with an acetamide group instead of a carboxamide group.
Uniqueness
The presence of the epoxy group and the specific arrangement of functional groups in N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide might confer unique chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
